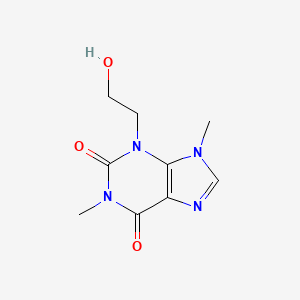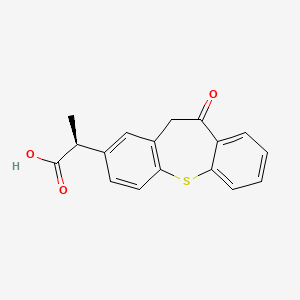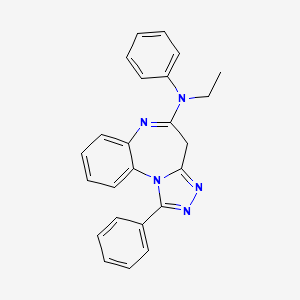
Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride is a chemical compound with the molecular formula C24H27ClN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with two 2H-1-benzopyran-3-ylmethyl groups, and it exists as a monohydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride typically involves the reaction of piperazine with 2H-1-benzopyran-3-ylmethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then subjected to various purification steps, including filtration, distillation, and crystallization, to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate its binding affinity to proteins and nucleic acids, which can provide insights into its potential therapeutic applications.
Medicine
In medicine, this compound is explored for its pharmacological properties. It has been studied for its potential use as an anti-inflammatory agent, and its effects on various biological pathways are of interest to researchers.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, dihydrochloride
- Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, sulfate
- Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, phosphate
Uniqueness
Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride is unique due to its specific substitution pattern and the presence of the monohydrochloride salt. This gives it distinct chemical and physical properties compared to its analogs, making it suitable for specific applications where other compounds may not be as effective.
特性
CAS番号 |
83823-40-9 |
|---|---|
分子式 |
C24H27ClN2O2 |
分子量 |
410.9 g/mol |
IUPAC名 |
1,4-bis(2H-chromen-3-ylmethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C24H26N2O2.ClH/c1-3-7-23-21(5-1)13-19(17-27-23)15-25-9-11-26(12-10-25)16-20-14-22-6-2-4-8-24(22)28-18-20;/h1-8,13-14H,9-12,15-18H2;1H |
InChIキー |
OQXMSPNRJRMDAC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3OC2)CC4=CC5=CC=CC=C5OC4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12734677.png)

